Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles. Its unique structure incorporates a trifluoromethyl group and an oxadiazole ring, which contribute to its distinctive chemical and biological properties. This compound has garnered attention for its potential applications in various scientific fields, including biology and medicine, due to its reported antibacterial, antifungal, and anticancer activities .
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is classified under the broader category of oxadiazole derivatives. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and material science . Its molecular formula is CHFNO, and it is identified by the CAS Registry Number 340736-74-5.
The synthesis of methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. A common method includes the reaction of benzophenone hydrazide with trifluoroacetic anhydride. This reaction is followed by cyclization to form the oxadiazole ring. Alternative methods may involve using different hydrazine derivatives or other reagents to achieve similar cyclization reactions .
The synthetic route often requires careful control of reaction conditions such as temperature and time to optimize yield. For instance, using continuous flow reactors can enhance efficiency in industrial production settings . Reaction solvents such as toluene or acetonitrile are frequently employed to facilitate the synthesis process.
The molecular structure of methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate features a benzoate moiety linked to a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group. The presence of these functional groups contributes to its unique properties.
Key structural data include:
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reductions. The choice of nucleophiles in substitution reactions can lead to diverse derivatives with varying biological activities .
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate exhibits biological activity primarily through its interaction with class-IIa histone deacetylases (HDACs). This interaction leads to their inhibition.
The inhibition of class-IIa HDACs affects cellular pathways related to growth and survival. This mechanism results in the activation of caspases (particularly caspase 3), which are crucial for executing programmed cell death (apoptosis) in cancer cells .
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is typically a solid at room temperature with a melting point that varies based on purity levels. Its solubility profile indicates moderate solubility in organic solvents such as acetone and ethanol.
This compound displays notable thermal stability and resistance to degradation under various conditions. Its trifluoromethyl substituent contributes significantly to its chemical stability and reactivity profile .
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate has several applications:
The core synthetic route to Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate hinges on nucleophilic substitution-driven cyclocondensation between amidoximes and activated carboxylic acid derivatives. The standard protocol involves reacting methyl 4-cyanobenzoate with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to generate methyl 4-(N'-hydroxycarbamimidoyl)benzoate as a stable intermediate [1] [10]. This amidoxime undergoes cyclization with trifluoroacetic anhydride (TFAA) in pyridine at 0°C→RT, forming the 1,2,4-oxadiazole ring via electrophilic attack of the activated carbonyl on the amidoxime nitrogen, followed by dehydration [1] [7]. Critical parameters include:
Table 1: Optimization of Cyclocondensation Reaction Parameters
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Pyridine | - | 25 | 12 | 78 |
DCM | Et₃N | 40 | 8 | 65 |
DMF | DIEA | 80 | 2 | 72 |
THF | Pyridine | 60 | 6 | 58 |
Solvent polarity significantly influences cyclization kinetics, with polar aprotic solvents (DMF) accelerating the reaction but risking oxadiazole decomposition above 80°C [10]. Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) enhance yields to >85% by facilitating mixed anhydride formation [7]. Post-reaction purification typically employs silica gel chromatography with ethyl acetate/hexane gradients, isolating the title compound as a crystalline solid (mp 98–100°C) [5].
Late-stage modifications leverage the pre-formed trifluoromethyl-oxadiazole (TFMO) core as a versatile pharmacophore. Bromodifluoroacetic anhydride serves as a key precursor for radiolabeling: replacing TFAA in the cyclocondensation with methyl 4-(N'-hydroxycarbamimidoyl)benzoate yields methyl 4-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate [2] [3]. This bromodifluoromethyl intermediate enables no-carrier-added bromine-[¹⁸F]fluoride exchange for PET tracer synthesis (discussed in Section 1.4). Alternatively, Suzuki-Miyaura cross-coupling of boronic acids with 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole installs diverse aryl/heteroaryl groups at the para-position, enhancing structural diversity for biological screening [7]. The electron-withdrawing nature of the TFMO group facilitates nucleophilic aromatic substitution on fluorinated benzene rings, permitting further derivatization (e.g., with piperazines or morpholines) in DMSO at 60–80°C [7] [10].
Microwave irradiation drastically reduces reaction times and improves yields for oxadiazole ring formation. Optimized conditions involve irradiating a mixture of methyl 4-cyanobenzoate, hydroxylamine hydrochloride (1.2 equiv), and Na₂CO₃ (1.5 equiv) in ethanol/water (3:1) at 120°C for 15 minutes, achieving quantitative amidoxime formation [10]. Subsequent cyclization with TFAA (1.5 equiv) in acetonitrile under microwave irradiation (100°C, 10 min) delivers the title compound in 92% isolated yield versus 78% under conventional heating [10]. Key advantages include:
Table 2: Conventional vs. Microwave-Assisted Synthesis Comparison
Step | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Amidoxime formation | 12 h, reflux | 15 min, 120°C | 48× faster |
Cyclocondensation | 90 min, 80°C | 10 min, 100°C | 9× faster |
Overall yield | 65–78% | 88–92% | 15–25% increase |
Radiosynthesis of ¹⁸F-labeled analogs employs bromine-[¹⁸F]fluoride exchange on methyl 4-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate. The bromodifluoromethyl precursor (2–5 mg) reacts with [¹⁸F]tetrabutylammonium fluoride ([¹⁸F]TBAF) in anhydrous DMSO at 135°C for 15 min, achieving 10–15% radiochemical yield (RCY) via nucleophilic aliphatic substitution [2] [3] [6]. Critical parameters:
Figure: Radiochemical Synthesis Workflow
[¹⁸F]Fluoride (from [¹⁸O]H₂O) → Trapped on QMA cartridge → Eluted with K₂CO₃/K₂.2.2 → Dried azeotropically → Reacted with bromodifluoromethyl precursor → HPLC purification → [¹⁸F]Trifluoromethyl-oxadiazole product
This method enables late-stage ¹⁸F-incorporation into complex TFMO-containing molecules without modifying the core synthetic pathway [3] [9].
Solid-phase strategies expedite the generation of TFMO-benzoate libraries. Wang resin-linked methyl 4-(aminomethyl)benzoate first undergoes coupling with trifluoroacetic imidazolide to form acyl imidazoles, which react with amidoximes (R-C(=NOH)NH₂) in DMF at 25°C [1] [10]. Cyclodehydration with N-iodosuccinimide (NIS) yields resin-bound 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles. Cleavage with 95% TFA/H₂O releases target compounds with >85% purity (HPLC). This approach enables rapid diversification:
Table 3: Solid-Phase Library Synthesis Outcomes
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1